molecular formula C14H12N2O B4255679 [2-(1H-benzimidazol-6-yl)phenyl]methanol

[2-(1H-benzimidazol-6-yl)phenyl]methanol

Cat. No.: B4255679
M. Wt: 224.26 g/mol
InChI Key: CUVPECSPZTULFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(1H-Benzimidazol-6-yl)phenyl]methanol is a benzimidazole-based compound offered for research purposes. The benzimidazole scaffold is a privileged structure in medicinal chemistry and drug discovery, known for its wide range of potential biological activities. Benzimidazole derivatives are frequently investigated in oncology research for their ability to interact with biological targets through various mechanisms, which may include DNA interaction (for instance, as minor groove binders) and the inhibition of crucial enzymes such as topoisomerases . The distinct structure of this compound, featuring a benzyl alcohol group linked to the 6-position of the benzimidazole core, makes it a valuable synthetic intermediate. Researchers can utilize this compound to construct more complex molecules for structure-activity relationship (SAR) studies, aiming to develop novel therapeutic agents with improved efficacy and selectivity . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(3H-benzimidazol-5-yl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c17-8-11-3-1-2-4-12(11)10-5-6-13-14(7-10)16-9-15-13/h1-7,9,17H,8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUVPECSPZTULFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)C2=CC3=C(C=C2)N=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Computational and Theoretical Chemistry Studies of 2 1h Benzimidazol 6 Yl Phenyl Methanol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods, rooted in quantum mechanics, can predict a wide range of molecular properties with high accuracy.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of molecules to determine their properties. DFT studies can elucidate the distribution of electron density, molecular orbital energies, and reactivity descriptors. For benzimidazole (B57391) derivatives, DFT calculations have been employed to understand their chemical behavior. For instance, in studies of 2-phenylbenzimidazoles, DFT has been used to calculate descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these frontier orbitals are crucial in predicting a molecule's reactivity, with the HOMO indicating the ability to donate electrons and the LUMO representing the ability to accept electrons. These calculations help in identifying the most probable sites for electrophilic and nucleophilic attack.

Table 1: Illustrative DFT-Calculated Properties for a Generic 2-Phenylbenzimidazole (B57529) Scaffold

ParameterDescriptionTypical Calculated Value (Arbitrary Units)
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital-6.2 eV
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital-1.5 eV
HOMO-LUMO GapEnergy difference between HOMO and LUMO, indicating chemical reactivity and stability4.7 eV
Dipole MomentMeasure of the net molecular polarity3.5 D

Note: The values in this table are hypothetical and serve to illustrate the types of data obtained from DFT calculations on related benzimidazole structures. They are not actual calculated values for [2-(1H-benzimidazol-6-yl)phenyl]methanol.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool derived from quantum chemical calculations that maps the electrostatic potential onto the electron density surface of a molecule. This map provides a visual representation of the charge distribution and is instrumental in predicting the regions of a molecule that are susceptible to electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored in shades of red and yellow) indicate electron-rich areas, which are prone to electrophilic attack. Conversely, regions of positive potential (colored in shades of blue) denote electron-deficient areas, which are susceptible to nucleophilic attack. For benzimidazole derivatives, MEP analysis can identify the negatively charged nitrogen atoms of the imidazole (B134444) ring as likely sites for hydrogen bonding and interaction with electrophiles, while the hydrogen atoms of the N-H group and any hydroxyl groups would show positive potential.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide detailed information about the conformational dynamics, stability, and interactions of a molecule in various environments.

Conformational Analysis and Tautomerism Studies

The benzimidazole core of this compound can exist in different tautomeric forms due to the migration of the proton between the two nitrogen atoms of the imidazole ring. Computational studies on similar benzimidazole-containing compounds have shown that the relative stability of these tautomers can be influenced by the nature and position of substituents. Conformational analysis, often performed using a combination of quantum mechanics and molecular mechanics methods, can identify the most stable three-dimensional arrangements of the molecule. For this compound, this would involve determining the preferred orientation of the phenyl and methanol (B129727) groups relative to the benzimidazole ring system. A recent study on a related compound, 6-(1H-benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one, utilized DFT calculations to predict and analyze its tautomeric and rotameric forms in solution mdpi.com.

Solvent Effects on Molecular Conformation and Stability

The surrounding environment, particularly the solvent, can significantly impact the conformation and stability of a molecule. MD simulations can explicitly model the interactions between the solute and solvent molecules, providing insights into how the solvent influences the conformational preferences and the relative energies of different tautomers. For a molecule like this compound, which possesses both hydrogen bond donor (N-H, O-H) and acceptor (N, O) sites, polar protic solvents would be expected to form strong hydrogen bonds, thereby stabilizing certain conformations and tautomers over others. The stability of complexes involving benzimidazole derivatives has been confirmed in various molecular dynamics simulation studies. nih.gov

In Silico Molecular Interaction Profiling

In silico molecular interaction profiling, often referred to as molecular docking, is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein or a nucleic acid.

The process involves placing the molecule into the binding site of a receptor and calculating a "docking score," which estimates the binding affinity. These simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex. For instance, in silico studies on various benzimidazole derivatives have been conducted to predict their binding modes with specific protein targets. A study on 2-phenylbenzimidazole derivatives showed their potential to interact with protein kinase inhibitors, with binding energies indicating favorable interactions nih.govresearchgate.netresearchgate.net. Such analyses can guide the design of new molecules with improved binding affinity and selectivity.

Table 2: Illustrative In Silico Interaction Data for a Generic Benzimidazole Ligand with a Protein Target

Interaction TypeInteracting Residues of ProteinDistance (Å)
Hydrogen BondAsp1452.1
Hydrogen BondGln782.5
Pi-Pi StackingPhe804.5
Hydrophobic InteractionLeu130, Val18N/A

Note: This table presents hypothetical data to illustrate the output of a molecular docking study. The interacting residues and distances are not specific to this compound.

Molecular Docking Simulations with Macromolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For a compound like this compound, this would involve simulating its interaction with the binding site of a specific protein target. For instance, studies on other benzimidazole derivatives, such as 2-phenylbenzimidazole, have explored their binding affinity with targets like protein kinases, revealing binding energies on the order of -8.2 kcal/mol nih.govresearchgate.net. Such simulations for this compound would be necessary to predict its potential inhibitors against various enzymes or receptors.

Pharmacophore Modeling for Target Identification and Ligand Design

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This method is used for virtual screening to find new compounds that match the pharmacophore model and for designing new molecules with improved activity dovepress.comnih.gov. A pharmacophore model for this compound would define the spatial arrangement of its hydrogen bond donors, acceptors, aromatic rings, and hydrophobic features. This model could then be used to screen large compound libraries to identify other potential ligands for the same biological target or to guide the design of more potent analogues.

Binding Free Energy Calculations and Interaction Hotspot Analysis

Binding free energy calculations are used to more accurately estimate the binding affinity between a ligand and its target protein. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are employed to calculate the energy of the complex nih.gov. These calculations provide a more quantitative prediction of binding strength than docking scores alone. For a compound like the complex drug Abemaciclib, which features a substituted benzimidazole core, binding free energy calculations have been crucial in understanding its interaction with cyclin-dependent kinase 6 (CDK6) nih.govfrontiersin.org. Similar analyses for this compound would be required to validate docking predictions and identify key amino acid residues ("hotspots") that contribute most significantly to the binding interaction.

Prediction of Molecular Descriptors and Theoretical Physicochemical Parameters

The prediction of molecular descriptors is vital for assessing the drug-likeness and pharmacokinetic profile of a compound. These parameters are often calculated using computational tools and are based on the molecule's structure.

Computational Analysis of Topological Polar Surface Area (TPSA) and Lipophilicity (LogP)

Topological Polar Surface Area (TPSA) is a descriptor that correlates with passive molecular transport through membranes and is a good indicator of bioavailability. Lipophilicity, commonly expressed as LogP, measures the differential solubility of a compound in a hydrophobic and a hydrophilic solvent. Both are critical parameters in drug design. For general benzimidazole derivatives, these values are routinely calculated to assess their potential as orally available drugs nih.gov. For example, the related compound 2-phenylbenzimidazole has a calculated XLogP3 value of 3.2 nih.gov. A theoretical analysis of this compound would be needed to determine its specific TPSA and LogP values.

Hydrogen Bonding Capacity and Rotatable Bond Count Analyses

The number of hydrogen bond donors and acceptors in a molecule influences its solubility and binding to biological targets. The rotatable bond count is a measure of molecular flexibility, which can impact binding affinity and bioavailability. For instance, the complex benzimidazole-containing drug Abemaciclib has a hydrogen bond donor count of 2, an acceptor count of 12, and 7 rotatable bonds nih.gov. A computational analysis of this compound would be necessary to determine these specific molecular properties.

The following table provides a hypothetical structure for presenting such data, which remains unpopulated due to the absence of specific research on the target compound.

Molecular DescriptorPredicted Value for this compound
TPSA (Ų)Data not available
LogPData not available
Hydrogen Bond DonorsData not available
Hydrogen Bond AcceptorsData not available
Rotatable Bond CountData not available

Investigations into Molecular Interactions and Biological Relevance in Vitro and Mechanistic Studies

In Vitro Enzyme Inhibition and Modulation Studies

The benzimidazole (B57391) scaffold is a core component of various kinase inhibitors, with research particularly focused on FMS-like tyrosine kinase 3 (FLT3). Mutations in the FLT3 gene are common in acute myeloid leukemia (AML), making it a significant therapeutic target. nih.gov

A series of N-(2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl)benzamide derivatives have been synthesized and evaluated for their activity against FLT3 and its mutants. One of the most potent compounds, designated 8r, demonstrated strong inhibitory activity against FLT3 with an IC50 value of 41.6 nM. nih.gov This compound was even more effective against the FLT3-D835Y mutant, with an IC50 of 5.64 nM. nih.gov Similarly, another optimized benzimidazole-indazole based inhibitor, compound 22f, showed potent inhibition of FLT3 and its D835Y mutant with IC50 values of 0.941 nM and 0.199 nM, respectively. nih.gov

Further research into benzimidazole-based molecules led to the development of compound 4ACP, which exhibited nanomolar activity against wild-type FLT3 (IC50 = 43.8 nM), FLT3-Internal Tandem Duplications (FLT3-ITD) (IC50 = 97.2 nM), and the FLT3-D835Y mutation (IC50 = 92.5 nM). whiterose.ac.ukresearchgate.net Another study identified compound 21l as a highly potent inhibitor of the FLT3-TKD(D835Y) mutant with an IC50 value of 1.47 nM. whiterose.ac.uk These findings underscore the potential of the benzimidazole framework in designing powerful FLT3 kinase inhibitors. nih.govwhiterose.ac.ukresearchgate.netwhiterose.ac.uk

Table 1: FLT3 Kinase Inhibition by Benzimidazole Derivatives

Compound Target IC50 (nM)
8r FLT3 41.6
FLT3-D835Y 5.64
22f FLT3 0.941
FLT3/D835Y 0.199
4ACP Wild-type FLT3 43.8
FLT3-ITD 97.2
FLT3-D835Y 92.5
21l FLT3-TKD(D835Y) 1.47

Benzimidazole derivatives have been investigated for their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease. A study of various 1H-benzimidazole derivatives revealed moderate inhibitory activity against both AChE (IC50 = 1.01-1.19 mM) and BuChE (IC50 = 1.1-1.87 mM). biointerfaceresearch.com

More potent inhibition has been observed with other derivatives. For instance, compounds carrying both benzimidazole and triazole rings have been designed and tested, with some showing significant AChE inhibition. nih.gov Specifically, compounds 3d and 3h, which feature a 3,4-dihydroxy substitution on a phenyl ring and a 5(6)-chloro substitution on the benzimidazole ring, were found to be potent AChE inhibitors with IC50 values of 31.9 ± 0.1 nM and 29.5 ± 1.2 nM, respectively. nih.govresearchgate.net Kinetic studies of these compounds indicated a mixed inhibition mechanism. nih.govresearchgate.net Other synthesized benzimidazole derivatives have also shown significant inhibition against AChE and BuChE, with IC50 values ranging from 123.9 ± 10.20 to 342.60 ± 10.60 µM for AChE and 131.30 ± 9.70 to 375.80 ± 12.80 µM for BuChE. researchgate.net The benzimidazole scaffold is recognized for its ability to form π–π stacking interactions within the active site of AChE. researchgate.net

Table 2: Cholinesterase Inhibition by Benzimidazole Derivatives

Compound Enzyme IC50
Benzimidazole Derivatives (General) AChE 1.01-1.19 mM
BuChE 1.1-1.87 mM
Compound 3d AChE 31.9 ± 0.1 nM
Compound 3h AChE 29.5 ± 1.2 nM
Various Derivatives AChE 123.9 ± 10.20 to 342.60 ± 10.60 µM
BuChE 131.30 ± 9.70 to 375.80 ± 12.80 µM

The potential of benzimidazole derivatives as urease inhibitors has been a subject of significant research, driven by the role of urease in conditions like peptic ulcers caused by Helicobacter pylori. A series of novel benzimidazole derivatives (8a-n) were synthesized and showed potent urease inhibition, with IC50 values ranging from 3.36 to 10.81 µM, which is significantly more potent than the standards thiourea (IC50: 22 µM) and hydroxyurea (IC50: 100 µM). nih.gov Compound 8e was the most active, with an IC50 of 3.36 µM. nih.gov

Another study on a different series of benzimidazole derivatives (8a-h) also demonstrated strong urease inhibitory activity, with IC50 values between 5.85 and 20.82 µM. tandfonline.com The most potent compound in this series was 8g, with an IC50 of 5.85 µM. tandfonline.com Furthermore, regio-selectively alkylated benzimidazole-2-thione derivatives have been evaluated. Compound 2 from this series inhibited H. pylori and Jack bean ureases with IC50 values of 0.11 mM and 0.26 mM, respectively, while compound 5 showed IC50 values of 0.01 mM and 0.29 mM. nih.gov Molecular docking studies suggest that these compounds can interact effectively with key residues in the enzyme's active site. nih.govtandfonline.com

Table 3: Urease Inhibition by Benzimidazole Derivatives

Compound Series Most Potent Compound IC50 Standard Inhibitor (Thiourea) IC50
8a-n 8e 3.36 µM 22 µM
8a-h 8g 5.85 µM 22 µM
Benzimidazole-2-thiones Compound 5 0.01 mM (H. pylori urease) Not specified

Antimicrobial Activity Studies (In Vitro)

The antibacterial properties of various compounds containing the benzimidazole nucleus have been noted, though specific studies on [2-(1H-benzimidazol-6-yl)phenyl]methanol are limited. Research in this area often involves screening methanol (B129727) extracts of medicinal plants, which contain a complex mixture of compounds. For instance, methanol extracts of various plants have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative pathogenic bacteria. nih.govresearchgate.net

Studies on methanol extracts of Piper betle L. have shown bactericidal activity against multiple drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), with minimum inhibitory concentrations (MICs) ranging from 19 µg/ml to 625 µg/ml. nih.gov Methanol extracts of other plants have also shown significant zones of inhibition against pathogenic strains like Pseudomonas aeruginosa, E. coli, and S. aureus. phytojournal.commazums.ac.ir While these findings highlight the potential of methanol-soluble compounds in general, further studies are necessary to determine the specific antibacterial spectrum and efficacy of pure this compound against a range of pathogenic bacterial strains.

Table 4: Antibacterial Activity of Methanol Extracts from Various Sources

Extract Source Pathogenic Strains Tested Activity Range (MIC or Zone of Inhibition)
***Piper betle* L.** MRSA, VRE, MDR Gram-negative bacteria MIC: 19 µg/ml to 1250 µg/ml
Various Medicinal Plants P. aeruginosa, E. coli, S. aureus Inhibition Zones: 3–24.5 mm
Thymus vulgaris P. aeruginosa MIC (Methanol extract): 31.25 mg/mL

Antifungal Activity Assessment

There is no specific data available in the scientific literature regarding the in vitro antifungal activity of this compound. However, the benzimidazole scaffold is a well-known pharmacophore in antifungal drug discovery. For instance, a series of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives have been synthesized and evaluated for their antifungal properties. In these studies, the introduction of alkyl groups at the N-1 position of the 2-phenyl-1H-benzo[d]imidazole core was found to confer antifungal activity against strains such as Candida albicans and Aspergillus niger nih.gov. Some of these derivatives exhibited moderate activity with Minimum Inhibitory Concentration (MIC) values of 64 μg/mL for both strains nih.gov. Another study on 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives, which share some structural similarities, also reported significant antifungal activity against various Candida species nih.govresearchgate.net. These findings suggest that the benzimidazole framework is a promising starting point for the development of novel antifungal agents, though experimental validation for this compound is required.

Antiparasitic and Anthelmintic Efficacy (In Vitro)

Specific in vitro studies on the antiparasitic and anthelmintic efficacy of this compound have not been reported. Nevertheless, the benzimidazole class of compounds is renowned for its broad-spectrum anthelmintic activity. For example, various 2-phenyl-1H-benzimidazole derivatives have been synthesized and evaluated for their in vitro ovicidal and larvicidal activity against nematodes like Teladorsagia circumcincta nih.gov. Some of these compounds displayed potent activity at micromolar concentrations nih.gov. Furthermore, other synthesized 5(6)-(un)substituted-1H-benzimidazol-2-ylthioacetylpiperazine derivatives have shown significant efficacy against Trichinella spiralisin vitro nih.gov. The mechanism of action for many benzimidazole anthelmintics involves the inhibition of tubulin polymerization in the parasite. Given the established antiparasitic potential of the benzimidazole core, this compound could be a candidate for future screening, but currently, no experimental data exists.

Anti-Proliferative Activity and Mechanisms in Cellular Models (In Vitro)

There is no specific published data on the in vitro cytotoxic activity of this compound against any cancer cell lines. However, numerous studies have demonstrated the potent anti-proliferative effects of various benzimidazole derivatives. For instance, a novel benzimidazole derivative, se-182, exhibited significant dose-dependent cytotoxic effects against A549 (lung carcinoma), MCF-7 (breast carcinoma), HepG2 (liver carcinoma), and DLD-1 (colorectal carcinoma) cell lines, with IC50 values of 15.80 μg/mL and 15.58 μg/mL against A549 and HepG2 cells, respectively . Another study on different benzimidazole derivatives reported cytotoxic effects against various human cancer cell lines semanticscholar.org. The anti-proliferative potential of benzimidazoles is a very active area of research, suggesting that this compound could warrant investigation.

Benzimidazole DerivativeCancer Cell LineIC50 Value
se-182A549 (Lung Carcinoma)15.80 μg/mL
se-182HepG2 (Liver Carcinoma)15.58 μg/mL

Specific studies on the induction of apoptosis and cell cycle modulation by this compound are not available. However, research on related benzimidazole compounds has indicated that these molecules can exert their anticancer effects through these mechanisms. For example, certain substituted 2-hydroxy-N-(arylalkyl)benzamides have been shown to induce apoptosis in cancer cell lines, as evidenced by an increase in apoptotic markers such as caspase activation and PARP cleavage nih.gov. The study of cell cycle effects of some benzimidazole derivatives has shown that they can cause cell cycle arrest, often in the G2/M phase, which is a common mechanism for anti-proliferative agents that interfere with microtubule dynamics mdpi.com.

There is no direct evidence from the scientific literature to confirm that this compound inhibits tubulin polymerization. However, the inhibition of microtubule dynamics is a well-established mechanism of action for many anticancer benzimidazole derivatives nih.gov. These compounds often bind to the colchicine-binding site on β-tubulin, which disrupts the formation of the mitotic spindle and leads to cell cycle arrest and apoptosis nih.govnih.gov. Studies on 1H-benzimidazol-2-yl hydrazones, for example, have shown that they can elongate the nucleation phase and slow down tubulin polymerization in a manner comparable to nocodazole nih.govnih.gov. This mechanism is a key area of investigation for the anticancer properties of the benzimidazole class.

Antioxidant and Radical Scavenging Properties (In Vitro)

No specific in vitro studies on the antioxidant and radical scavenging properties of this compound have been published. However, the antioxidant potential of the benzimidazole scaffold has been explored in other derivatives. For instance, a study on 2-(2-phenyl)-1H-benzo(d)imidazol-1-yl)-N'-(arylmethylene) acetohydrazide derivatives investigated their ability to inhibit lipid peroxidation. Some of these compounds showed moderate to good inhibitory activity, with the most active compound demonstrating 57% inhibition of lipid peroxidation nih.gov. Another study on 1H-benzimidazol-2-yl hydrazones revealed that certain derivatives possessed a moderate to high ability to scavenge peroxyl radicals nih.govnih.gov. These findings suggest that the benzimidazole nucleus can contribute to antioxidant activity, but the specific capabilities of this compound remain to be determined experimentally.

Mechanism of Free Radical Scavenging (e.g., DPPH, ABTS assays)

The DPPH assay is a common method for evaluating the free-radical scavenging ability of antioxidants. mdpi.comscielo.org.ar It involves a stable free radical, DPPH•, which has a deep violet color and a strong absorption band around 517 nm. nih.gov When an antioxidant molecule donates a hydrogen atom or an electron to DPPH•, it is reduced to the stable, non-radical molecule DPPH-H, resulting in a color change to pale yellow and a decrease in absorbance. nih.govmdpi.com This decolorization is stoichiometric with respect to the number of electrons or hydrogen atoms captured. mdpi.com The free radical scavenging activity of benzimidazole derivatives in this assay is often attributed to the hydrogen-donating ability of the N-H group on the imidazole (B134444) ring and the presence of electron-donating substituents on the aromatic rings. mdpi.com

Similarly, the ABTS assay measures the ability of a compound to scavenge the stable ABTS•+ radical cation. nih.gov This radical is typically generated by oxidizing ABTS with potassium persulfate and has a characteristic blue-green color. nih.govbiorxiv.org In the presence of an antioxidant, the ABTS•+ is reduced back to its neutral form, leading to a loss of color that can be monitored spectrophotometrically. mdpi.com This assay is applicable to both hydrophilic and lipophilic antioxidants. nih.gov For benzimidazole-based compounds, the ability to quench the ABTS radical cation is a key indicator of their antioxidant potential. The reaction mechanism is primarily based on electron donation. zen-bio.com

The free radical scavenging activity of astaxanthin, for example, is suggested to be mediated by electron transfer, radical adduct formation, and hydrogen atom transfer. mdpi.com It is plausible that this compound could engage in similar mechanisms, with the hydroxyl group of the methanol substituent and the N-H of the benzimidazole ring acting as potential hydrogen donors.

Protection Against Oxidative Damage in Model Systems

Beyond scavenging synthetic radicals, the practical efficacy of an antioxidant is demonstrated by its ability to protect biological systems from oxidative damage. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, can lead to cellular damage by targeting lipids, proteins, and DNA. zen-bio.com

A key process in cellular damage is lipid peroxidation, a chain reaction initiated by free radicals that degrades lipids in cell membranes, leading to loss of membrane integrity and cell death. nih.gov The antioxidant capacity of novel compounds is often evaluated by their ability to inhibit lipid peroxidation in model systems, such as rat liver microsomes. nih.gov Studies on various benzimidazole derivatives have shown their capacity to inhibit lipid peroxidation, suggesting that they can protect membranes from oxidative damage. nih.gov Although specific studies on this compound are not available, its structural features suggest a potential role in mitigating such damage. The benzimidazole nucleus itself, combined with the phenylmethanol group, could interrupt the free-radical chain reactions that propagate lipid peroxidation.

Structure-Activity Relationship (SAR) Studies for Biological Activities

Elucidation of Pharmacophoric Features for Target Binding

Pharmacophore modeling is a crucial tool in drug design for identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to interact with a specific biological target. nih.gov For the benzimidazole class of compounds, the core bicyclic structure, comprising fused benzene (B151609) and imidazole rings, is a key pharmacophoric element that facilitates interactions with various biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. nih.gov

While a specific pharmacophore model for the antioxidant activity of this compound has not been defined, general models for other biological activities of benzimidazoles highlight key features. For instance, in designing EGFR inhibitors, benzimidazole-1,2,3-triazole hybrids were modeled, indicating the importance of the core structure in forming stable interactions with the active site of the receptor. nih.gov The N-H group of the imidazole ring often acts as a hydrogen bond donor, while the aromatic system can participate in π-stacking with aromatic amino acid residues in a target protein. The specific substitution at the 2- and 6-positions, as seen in this compound, would define the spatial orientation and electronic properties of these interactions, tailoring the molecule's binding affinity and specificity.

Impact of Substituent Effects on Biological Potency and Selectivity

The biological activity of benzimidazole derivatives is highly dependent on the nature and position of substituents on the core scaffold. nih.govnih.govcalstate.edu Structure-activity relationship (SAR) studies have consistently shown that modifications at the C2 and C5/C6 positions significantly influence potency and selectivity for various targets.

For antioxidant activity, the presence of electron-donating groups (e.g., hydroxyl, methoxy, amino) generally enhances radical scavenging ability. A QSAR study on benzimidazole derivatives as antileukemic agents indicated that the presence of hydroxyl groups in the benzimidazole moiety increased activity. tandfonline.com The hydroxyl group in the methanol substituent of this compound could therefore be a critical contributor to its potential antioxidant effects by facilitating hydrogen atom donation.

Table 1: Illustrative SAR of Benzimidazole Derivatives on Antioxidant Activity (Note: This table presents generalized findings from the literature on benzimidazole derivatives to illustrate SAR principles, not specific data for this compound.)

Substituent at C2Substituent at C5/C6General Impact on Antioxidant Activity
Phenyl-HBaseline activity
Hydroxyphenyl-HIncreased activity due to H-donating -OH group
Methoxyphenyl-HIncreased activity, often slightly less than -OH
Phenyl-NO2 (electron-withdrawing)Generally decreased antioxidant activity
Phenyl-NH2 (electron-donating)Generally increased antioxidant activity

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative structure-activity relationship (QSAR) studies employ mathematical models to correlate the chemical structures of compounds with their biological activities. nih.gov These in-silico methods are valuable for predicting the activity of new compounds and providing insights into the molecular properties that govern their function. tandfonline.comvjs.ac.vn

For benzimidazole derivatives, various QSAR models have been developed for a range of biological activities, including antibacterial and anticancer effects. nih.govvjs.ac.vnresearchgate.net These models typically use a range of molecular descriptors, such as electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular volume), and physicochemical (e.g., logP) properties, to build a predictive equation. researchgate.net

For instance, a 2D-QSAR study on 1-(4-methoxyphenethyl)-1H-benzimidazole derivatives identified that descriptors related to hydroxy and methoxy groups were important for determining their antileukemic activity. tandfonline.com Another QSAR analysis of benzimidazoles against Pseudomonas aeruginosa successfully developed models to predict antibacterial activity based on structural descriptors. nih.gov

Applications in Material Science and Coordination Chemistry

Development as Ligands in Coordination Chemistry

The benzimidazole (B57391) ring system, with its available nitrogen donor atoms, is a well-established building block in coordination chemistry. The addition of the phenylmethanol group provides another potential coordination site (the hydroxyl group), allowing the compound to act as a versatile ligand.

The synthesis of metal complexes using benzimidazole-derived ligands like [2-(1H-benzimidazol-6-yl)phenyl]methanol typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent, such as ethanol (B145695) or methanol (B129727). nih.gov The reaction mixture is often stirred at room temperature or refluxed to facilitate the formation of the complex. iosrjournals.org The resulting solid complexes can then be isolated by filtration. For instance, complexes of copper(II), zinc(II), nickel(II), and cobalt(II) have been successfully synthesized using analogous benzimidazole-phenol derivatives. nih.govresearchgate.net

Characterization of these newly formed complexes is crucial to confirm their structure and purity. Standard analytical techniques are employed:

Elemental Analysis: To determine the empirical formula and confirm the stoichiometry of the metal-ligand complex.

FT-IR Spectroscopy: To identify the coordination sites of the ligand. Shifts in the vibrational frequencies of functional groups, such as the C=N stretching of the imidazole (B134444) ring and the C-O stretching of the methanol group, upon complexation provide evidence of bonding to the metal ion. nih.govresearchgate.net

NMR Spectroscopy (¹H and ¹³C): Used for diamagnetic complexes (e.g., Zn(II)), NMR provides detailed information about the structure of the ligand in the coordination sphere. nih.govnih.gov

Mass Spectrometry (ESI-MS): Helps in determining the molecular weight and formula of the complex. nih.gov

Molar Conductance Measurements: These measurements, typically in solvents like DMF or DMSO, help to determine whether the anions are inside or outside the coordination sphere, indicating the electrolytic nature of the complexes. nih.govnih.gov

Spectroscopic methods are fundamental in elucidating how this compound binds to a metal center. In its deprotonated form, the ligand can act as a bidentate chelating agent, coordinating through the pyridinic nitrogen of the benzimidazole ring and the oxygen atom of the deprotonated methanol group. researchgate.netnih.gov

Infrared (IR) Spectroscopy: The IR spectrum of the free ligand shows a characteristic stretching vibration for the C=N group of the benzimidazole ring. Upon coordination to a metal ion, this band typically shifts to a lower frequency, indicating the involvement of the imine nitrogen in bonding. nih.gov Similarly, changes in the O-H and C-O bands of the methanol group confirm its participation in coordination. The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. nih.gov

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the coordination environment around the metal ion. The position and intensity of d-d transition bands can suggest whether the geometry is, for example, octahedral, tetrahedral, or square planar. researchgate.net

X-ray Diffraction Analysis: Single-crystal X-ray diffraction provides the most definitive structural information. For analogous benzimidazole-based complexes, studies have confirmed various coordination geometries, including distorted tetrahedral and octahedral structures, depending on the metal ion and other coordinating ligands. researchgate.netdnu.dp.ua For example, zinc complexes with similar ligands have been shown to adopt a distorted tetrahedral geometry. researchgate.net

The incorporation of metal ions into the this compound ligand can lead to complexes with interesting photophysical and magnetic properties.

Optical Properties: Many benzimidazole derivatives and their metal complexes exhibit fluorescence. The coordination of the ligand to a metal ion can significantly influence its emission properties. For example, zinc(II) and cadmium(II) complexes of benzimidazole-phenol ligands are known to show strong blue emission in the solid state. researchgate.net The fluorescence intensity and wavelength can be affected by the choice of metal and the solvent environment. researchgate.net This luminescence arises from ligand-centered transitions, which can be modulated by the metal's ability to increase the rigidity of the ligand structure, thereby reducing non-radiative decay pathways. mdpi.com

Magnetic Properties: The magnetic behavior of the complexes is determined by the nature of the central metal ion and its oxidation state. Magnetic susceptibility measurements can distinguish between paramagnetic and diamagnetic complexes. For example, Co(III) complexes are typically diamagnetic (low spin d⁶), whereas many Cu(II) complexes are paramagnetic with a magnetic moment corresponding to one unpaired electron. nih.gov This data, in conjunction with spectroscopic results, helps to confirm the electronic structure and geometry of the complex. For instance, a magnetic moment of ~1.87 B.M. for a Cu(II) complex is indicative of an octahedral environment. nih.gov

Potential in Functional Materials

The inherent electronic and photophysical properties of the benzimidazole scaffold make this compound and its derivatives attractive for use in functional materials.

Benzimidazole derivatives are widely investigated for their use in OLEDs, serving as electron transporters, hole blockers, or emissive materials. nih.gov Their high thermal stability and ability to form stable amorphous films are desirable properties for device fabrication.

Compounds structurally related to this compound have been used as blue light emitters. In one study, a non-doped OLED prototype using a pyrene-benzimidazole derivative as the emissive layer exhibited pure blue electroluminescence with CIE coordinates of (0.1482, 0.1300). nih.gov The device achieved a maximum external quantum efficiency (EQE) of 4.3% and a luminance of 290 cd/m². nih.gov The design of such molecules often incorporates bulky groups to prevent intermolecular stacking and aggregation-induced quenching, which is crucial for maintaining high emission efficiency in the solid state. nih.gov Quantum chemical studies are also employed to predict the electronic properties, such as HOMO/LUMO energy levels, to optimize materials for better charge injection and transport in OLED devices. researchgate.net

The fluorescence properties of benzimidazole derivatives make them excellent candidates for chemosensors. The interaction of the benzimidazole moiety with specific analytes can lead to a detectable change in the fluorescence signal, such as quenching ("turn-off") or enhancement ("turn-on").

Benzimidazole-based sensors have demonstrated high sensitivity and selectivity for various species:

Anion Sensing: A sensor based on 4-(1H-benzimidazol-2-yl)-2-methoxy-phenol showed a highly sensitive and rapid response to the cyanide (CN⁻) ion in DMSO solution. researchgate.net

Cation Sensing: The metallochromic behavior of 2-(2-hydroxyphenyl)-1H-benzimidazole has been studied, showing distinct spectral changes in the presence of metal ions like Ru(III), Ni(II), and Cu(II), indicating its potential as an optical sensor for these ions. researchgate.net

Sensing for Biomedical Applications: A fluorescence sensor derived from 2-(2-hydroxyphenyl)-1H-benzimidazole was developed to target boronic acids, which are important in Boron Neutron Capture Therapy (BNCT). mdpi.com The sensor exhibited a strong fluorescence emission upon reacting with boronic acids, making it a powerful tool for drug development in this therapeutic area. mdpi.com The sensing mechanism often involves the formation of a complex between the sensor molecule and the target analyte, which alters the electronic structure and, consequently, the photophysical properties of the sensor.

Compound Names

Compound NameAbbreviation / Trivial Name
This compound-
2-(1H-benzimidazol-2-yl)-phenolHsalbim
4-(1H-benzimidazol-2-yl)-2-methoxy-phenol-
2-(2-hydroxyphenyl)-1H-benzimidazoleHPBI
N,N′-di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamineNPB
1,3,5-tris(1-phenyl-1H-benzimidazole-2-yl)benzeneTPBI

Utility in Polymer Chemistry and Polymer-Drug Conjugates

Information regarding the use of "this compound" as a monomer in polymerization reactions, its incorporation into polymer backbones or side chains, or its use as a linker or targeting moiety in polymer-drug conjugates is not available in the current body of scientific literature. Research detailing its impact on polymer properties such as thermal stability, conductivity, or drug release profiles has not been published.

Consequently, no data tables with research findings on this specific compound's role in polymer science can be provided.

Analytical Methodologies for Research and Characterization

Spectroscopic Characterization Techniques

Spectroscopy is the primary toolset for determining the molecular architecture of [2-(1H-benzimidazol-6-yl)phenyl]methanol. By probing the interactions of the molecule with electromagnetic radiation, researchers can map its atomic connectivity and identify key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure of organic compounds in solution. Both ¹H and ¹³C NMR are essential for the unambiguous assignment of the hydrogen and carbon atoms within the molecule's framework.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for each type of proton. Protons on the aromatic rings (both the phenyl and benzimidazole (B57391) portions) would typically appear in the downfield region of the spectrum, approximately between 7.0 and 8.0 ppm. acs.org The single proton on the imidazole (B134444) nitrogen (N-H) would likely present as a broad singlet, and the protons of the hydroxymethyl group (-CH₂OH) would also have characteristic shifts—the methylene (B1212753) protons (-CH₂) adjacent to the aromatic ring and the hydroxyl group (-OH) proton.

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom in the molecule. This allows for confirmation of the total number of carbon atoms and provides insight into their chemical environment (aromatic, aliphatic, or attached to a heteroatom).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are estimated values based on typical ranges for similar structural motifs. Actual experimental values may vary.

Atom Type Nucleus Predicted Chemical Shift (ppm)
Aromatic Protons ¹H 7.0 - 8.0
Imidazole N-H Proton ¹H >10.0 (often broad)
Methylene Protons (-CH₂) ¹H ~4.5 - 5.0
Hydroxyl Proton (-OH) ¹H Variable (depends on solvent, concentration)
Aromatic Carbons ¹³C 110 - 150

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to display several characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ would indicate the O-H stretching vibration of the alcohol group. The N-H stretch of the benzimidazole ring would also appear in this region, typically around 3300-3100 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C and C=N stretching vibrations from the aromatic rings would appear in the 1620-1450 cm⁻¹ region. acs.org

Table 2: Expected IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Alcohol O-H Stretch 3400 - 3200 (Broad)
Imidazole N-H Stretch 3300 - 3100
Aromatic Ring C-H Stretch 3100 - 3000
Aromatic Rings C=C and C=N Stretch 1620 - 1450

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is critical for determining the molecular weight of a compound, thereby confirming its elemental composition. For this compound (C₁₄H₁₂N₂O), the calculated molecular weight is approximately 224.26 g/mol . In electrospray ionization (ESI) mass spectrometry, the compound would typically be observed as a protonated molecular ion peak [M+H]⁺ at an m/z value of approximately 225.27. nih.gov Analysis of the fragmentation pattern can further support the proposed structure.

Table 3: Mass Spectrometry Data for this compound

Parameter Value
Molecular Formula C₁₄H₁₂N₂O
Exact Mass 224.09496 g/mol

UV-Vis Spectroscopy for Electronic Transitions and Concentration Determination

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The conjugated system of the benzimidazole and phenyl rings in this compound is expected to give rise to strong absorptions in the UV region, typically corresponding to π-π* transitions. researchgate.net This technique is also highly useful for quantitative analysis. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte, allowing for accurate concentration determination once a calibration curve is established.

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating the target compound from reaction byproducts and starting materials, as well as for assessing its final purity.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of non-volatile compounds like this compound. In a typical reverse-phase HPLC method, the compound would be injected into a column packed with a nonpolar stationary phase (e.g., C18 silica). A polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), is then pumped through the column. The compound's purity is determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all peaks. A purity level of >95% or >98% is often required for research applications.

Table 4: Representative HPLC Method for Analysis

Parameter Condition
Column Reverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water (often with 0.1% formic acid)
Flow Rate 1.0 mL/min
Detection UV at a specific wavelength (e.g., 254 nm or λmax)

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a fundamental and widely used technique for monitoring the progress of chemical reactions, including the synthesis of benzimidazole derivatives. In the synthesis of compounds structurally similar to "this compound", TLC is employed to qualitatively track the consumption of starting materials and the formation of the product. nih.gov

For a hypothetical synthesis of "this compound", one would typically spot a small amount of the reaction mixture onto a TLC plate at regular intervals. The plate is then developed in a suitable solvent system, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, the ratio of which is optimized to achieve good separation. nih.gov The positions of the starting materials and the product are visualized, usually under UV light, allowing for a rapid assessment of the reaction's progress. nih.gov The retention factor (Rf), a ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property for a given compound in a specific solvent system.

Table 1: Hypothetical TLC Data for Reaction Monitoring

CompoundHypothetical Rf Value (Ethyl Acetate/Hexane, 3:7)Visualization Method
Starting Material 1 (e.g., a diamine)0.2UV light (254 nm)
Starting Material 2 (e.g., an aldehyde)0.8UV light (254 nm)
This compound0.5UV light (254 nm)

Note: The Rf values in this table are illustrative and not based on experimental data for the specified compound.

X-ray Crystallography for Solid-State Structure Determination

Single-Crystal X-ray Diffraction Analysis

To perform single-crystal X-ray diffraction, a suitable single crystal of the compound must first be grown. This is often achieved by slow evaporation of a solvent from a saturated solution of the purified compound. nih.gov The crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to solve the crystal structure.

Table 2: Illustrative Crystallographic Data for a Benzimidazole Derivative

ParameterIllustrative Value
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)8.20
b (Å)9.60
c (Å)10.32
α (°)90
β (°)80.35
γ (°)90
Volume (ų)722.3
Z2

Note: The data in this table is derived from a related benzimidazole compound, 2-(1-phenyl-1H-benzimidazol-2-yl)phenol, and is for illustrative purposes only. nih.gov

Investigation of Intermolecular Interactions (Hydrogen Bonding, Stacking)

The solid-state packing of benzimidazole derivatives is often governed by a network of intermolecular interactions. These non-covalent forces, including hydrogen bonds and π-π stacking, play a crucial role in the stability and physical properties of the crystalline material.

Hydrogen Bonding: The benzimidazole moiety contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the imine nitrogen atom). The hydroxyl group of the phenylmethanol substituent would also act as a hydrogen bond donor. Therefore, in the crystal structure of "this compound", one would expect to observe intermolecular hydrogen bonds, such as N-H···N or O-H···N interactions, which link molecules together into chains, sheets, or more complex three-dimensional networks. nih.gov

Future Research Directions and Translational Potential Beyond Clinical Trials

Exploration of Novel Synthetic Routes and Sustainable Chemistry

The future synthesis of [2-(1H-benzimidazol-6-yl)phenyl]methanol and its derivatives is poised for a paradigm shift towards green and sustainable chemistry. Traditional synthetic methods for benzimidazoles often rely on harsh reaction conditions, prolonged heating, toxic solvents, and expensive catalysts, which contribute to environmental pollution and are economically inefficient. ijarsct.co.ineprajournals.comchemmethod.com Future research will focus on developing eco-friendly, cost-effective, and energy-efficient alternatives. ijarsct.co.in

Key areas of exploration include:

Green Catalysis: Investigation into novel catalytic systems is a primary objective. This includes the use of Lewis acids, nanoporous materials like zeolites, and recyclable catalysts such as copper(II)-loaded alginate hydrogel beads. mdpi.comnih.gov Biocatalytic techniques, which operate under mild conditions with high yield and low toxicity, represent another promising avenue. ijarsct.co.in

Alternative Energy Sources: Microwave-assisted synthesis has emerged as a powerful tool, significantly reducing reaction times and often increasing product yields and purity compared to conventional heating methods. ijarsct.co.in

Sustainable Solvents: A major focus will be the replacement of conventional polychlorinated and aromatic solvents. ijarsct.co.in Research into the use of water, ionic liquids (ILs), or deep eutectic solvents (DES) as reaction media is expanding. mdpi.comnih.gov Solvent-free, solid-state reactions are also being developed to further minimize waste and environmental impact. eprajournals.comacs.org

ParameterTraditional Synthetic MethodsFuture Green Synthetic Approaches
ConditionsProlonged heating, harsh conditionsRoom temperature or mild heating, microwave irradiation
SolventsToxic organic solvents (e.g., acetonitrile (B52724), dichloromethane)Water, ionic liquids, deep eutectic solvents (DES), solvent-free
CatalystsExpensive, toxic, or non-recoverable catalystsReusable catalysts (e.g., Zn-BNT, Cu(II)-alginate), biocatalysts, readily available acids
EfficiencyLong reaction times, complex apparatusShort reaction times, high yields, simple work-up
Environmental ImpactGeneration of hazardous wasteMinimal waste generation, use of renewable feedstocks

Advanced Computational Design of Next-Generation Analogues

Computational chemistry and molecular modeling are indispensable tools for the rational design of next-generation analogues of this compound. nih.gov These in silico methods accelerate the drug discovery process by predicting the biological activity, pharmacokinetic properties, and potential toxicity of novel compounds, thereby minimizing the need for extensive and costly laboratory synthesis and testing. nih.govplantarchives.org

Future research in this area will concentrate on:

Molecular Docking: This technique will continue to be used to predict and analyze the binding interactions between benzimidazole (B57391) derivatives and their biological targets, such as enzymes or receptors. nih.govtandfonline.com By understanding these interactions, researchers can design new analogues with enhanced affinity and selectivity. ukm.my

ADMET Prediction: In silico tools for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are crucial for designing drug candidates with favorable pharmacokinetic profiles. nih.govresearchgate.net Future models will offer greater accuracy in predicting properties like aqueous solubility and potential for drug-drug interactions.

Pharmacophore Modeling and 3D-QSAR: These methods help identify the essential structural features required for biological activity. plantarchives.org This information guides the design of new molecules that fit the pharmacophore model, increasing the probability of discovering potent compounds.

Molecular Dynamics (MD) Simulations: To gain a more dynamic understanding of drug-receptor interactions, MD simulations will be employed. These simulations can reveal the stability of the ligand-protein complex over time and provide insights into the conformational changes that occur upon binding. nih.govnih.govresearchgate.net

Computational ToolApplication in Designing Analogues
Molecular Docking (e.g., AutoDock, Glide)Predicts binding affinity and interaction modes with protein targets (e.g., enzymes, receptors). tandfonline.comnih.gov
ADMET Prediction (e.g., QikProp)Calculates pharmacokinetic properties and predicts potential toxicity, guiding the design of drug-like molecules. nih.govplantarchives.org
Pharmacophore ModelingIdentifies essential 3D structural features necessary for biological activity to screen virtual libraries. plantarchives.orgtandfonline.com
Molecular Dynamics (MD) Simulations (e.g., Desmond)Examines the stability of protein-ligand complexes and analyzes dynamic interactions over time. researchgate.netnih.gov
Density Functional Theory (DFT)Calculates electronic properties and helps understand the molecular conformation of designed compounds. researchgate.net

Deepening Mechanistic Understanding of Biological Interactions at the Molecular Level

While many benzimidazole derivatives are known to exert their biological effects by targeting β-tubulin and inhibiting its polymerization, the precise molecular interactions governing this activity are not fully understood for every compound. nih.govrjptonline.orgnih.gov Future research must move beyond identifying the primary target to elucidating the detailed mechanism of action for this compound at the molecular level.

Key research directions include:

Target Deconvolution: Identifying the full spectrum of cellular targets is essential. While tubulin is a known target for some benzimidazoles, others interact with different enzymes and proteins, such as cyclooxygenase (COX) or various kinases. Unbiased screening approaches can uncover novel binding partners.

Structural Biology: Obtaining crystal structures of this compound bound to its target proteins would provide invaluable, high-resolution insights into the specific amino acid interactions, hydrogen bonds, and hydrophobic contacts that determine binding affinity and specificity.

Advanced Spectroscopy: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and surface plasmon resonance (SPR) can be used to study the kinetics and thermodynamics of the binding interaction in real-time, providing a deeper understanding than static models alone.

Dynamic Interaction Analysis: Combining experimental data with advanced MD simulations will allow researchers to model the dynamic behavior of the compound within the binding pocket of its target. This can reveal how molecular flexibility and water molecules mediate the interaction, offering a more complete picture of the binding mechanism. nih.gov

Biological Target/MechanismInvestigative Methods
β-Tubulin PolymerizationIn vitro polymerization assays, molecular docking, MD simulations. nih.govrjptonline.org
Enzyme Inhibition (e.g., Kinases, COX)Enzymatic assays, X-ray crystallography, in silico screening.
DNA InteractionDNA intercalation studies, spectroscopic analysis. nih.gov
Receptor Binding (e.g., EGFR)Binding assays, molecular docking, cell-based signaling assays. ukm.mytandfonline.com

Diversification of Applications in Non-Biological Fields

The utility of the benzimidazole scaffold is not limited to pharmacology. The unique electronic and photophysical properties of these compounds make them attractive candidates for applications in materials science and other non-biological fields. eprajournals.comacs.org Future research should actively explore the potential of this compound and its derivatives in these emerging areas.

Potential areas for diversification include:

Organic Electronics: Polycyclic benzimidazole derivatives have been investigated as n-type semiconductors for use in organic field-effect transistors (OFETs) and organic photovoltaics. acs.orgresearchgate.net The high crystallinity and π-π stacking capabilities of these molecules are key to their electronic properties. acs.org Future work could involve modifying the structure of this compound to optimize its HOMO-LUMO levels and enhance its performance in electronic devices. researchgate.net

Energetic Materials: Theoretical studies have explored the potential of polynitro-substituted benzimidazoles as energetic materials. bohrium.comresearchgate.net These studies analyze how different substituents influence stability and explosive properties. bohrium.com While this is a highly specialized field, computational screening of derivatives of the title compound could identify structures with desirable properties for further investigation.

Coordination Chemistry: The imine nitrogen of the benzimidazole ring can act as a ligand, forming complexes with various metals. wikipedia.org This property is famously utilized in vitamin B12. srrjournals.com Research into the coordination chemistry of this compound could lead to new catalysts or functional materials.

Non-Biological ApplicationRelevant Properties of Benzimidazole Derivatives
Organic Semiconductors (in OFETs)High crystallinity, π-π stacking ability, n-type semiconducting behavior. acs.orgresearchgate.net
Organic PhotovoltaicsTunable optical and electrochemical properties. acs.org
Energetic MaterialsHigh nitrogen content, thermal stability (tunable with substituents). bohrium.comresearchgate.net
Coordination Chemistry/CatalysisAbility to act as a ligand for metal ions. wikipedia.org

Development of Advanced Analytical Techniques for Complex Matrix Research

The ability to accurately detect and quantify this compound and its metabolites in complex biological and environmental matrices is crucial for both preclinical research and potential future applications. nih.gov Future research in analytical chemistry should focus on creating more robust, sensitive, and high-throughput methods.

Key development areas are:

Multi-Residue Methods: Developing methods capable of simultaneously detecting the parent compound and its major metabolites is essential for understanding its metabolic fate. This requires sophisticated extraction and clean-up procedures to handle the complexity of biological samples like plasma, urine, and tissue. nih.gov

High-Resolution Mass Spectrometry (HRMS): The use of HRMS coupled with liquid chromatography (LC) offers superior sensitivity and selectivity, enabling confident identification and quantification of analytes at very low concentrations. This will be critical for detailed pharmacokinetic and residue analysis.

Advanced Sample Preparation: Future work will likely involve the miniaturization and automation of sample preparation techniques, such as solid-phase microextraction (SPME) and automated solid-phase extraction (SPE), to improve sample throughput and reduce solvent consumption.

Metabolite Identification: Combining HRMS with specialized software and NMR will be crucial for the structural elucidation of unknown metabolites, providing a complete picture of the compound's biotransformation.

Analytical TechniqueApplication in Benzimidazole Research
High-Performance Liquid Chromatography (HPLC)Primary separation technique for parent compound and metabolites in biological fluids and tissues. nih.gov
Gas Chromatography (GC)Used for analysis, often requiring derivatization for less volatile benzimidazoles. nih.gov
Mass Spectrometry (MS/MS, HRMS)Highly sensitive and selective detection and quantification; structural confirmation of analytes. nih.gov
Nuclear Magnetic Resonance (NMR)Definitive structural characterization of synthesized compounds and isolated metabolites.
Solid-Phase Extraction (SPE)Essential clean-up step to remove interfering substances from complex matrices before analysis. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(1H-benzimidazol-6-yl)phenyl]methanol
Reactant of Route 2
Reactant of Route 2
[2-(1H-benzimidazol-6-yl)phenyl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.